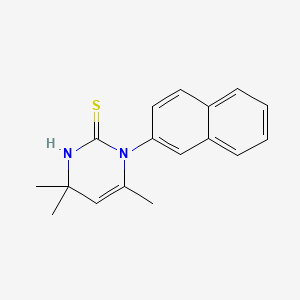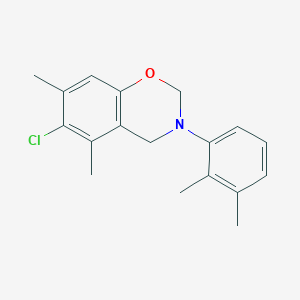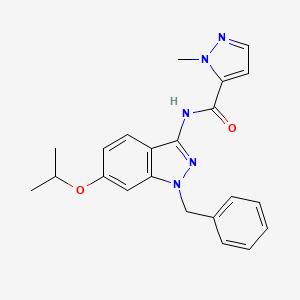
N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide" is a compound with potential pharmacological properties. Its detailed analysis includes synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions and processes. For instance, Kumara et al. (2018) described the synthesis of a similar pyrazole derivative, emphasizing the importance of characterizing the synthesized compound through techniques like FT-IR, NMR, and X-ray diffraction studies (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often studied using X-ray crystallography. For example, research by Kranjc et al. (2012) on a different pyrazole compound highlighted the significance of analyzing the molecular structure through crystallographic methods (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are complex and varied. Yıldırım et al. (2005) explored the functionalization reactions of pyrazole carboxamides, providing insights into the chemical behavior of these compounds (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and crystalline structure, are key to understanding their behavior. Kumara et al. (2018) conducted a study focusing on these aspects, which can be relevant for this compound as well (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, are crucial for understanding how pyrazole derivatives interact in various environments. Research by Bondarenko et al. (2015) on the electrophilic cyclization of similar compounds offers insights into their chemical properties (Bondarenko et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research into related compounds often focuses on the synthesis and characterization of novel derivatives. For example, studies have described the synthesis of new benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1) (Hebishy et al., 2020). This highlights a potential application in developing antiviral agents.
Antifungal and Antibacterial Agents
Compounds with the pyrazole core have been evaluated for their antimicrobial properties. For instance, novel analogs of pyrazole-1-carboxamide showed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests that related compounds could be explored for their potential as antimicrobial agents.
Anticancer Research
The synthesis and evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, with some compounds showing moderate inhibitory effects on tumor cell lines (Hassan et al., 2014). This indicates a research avenue for the development of anticancer agents.
Molecular Interaction Studies
Compounds featuring the pyrazole moiety have been studied for their molecular interactions, for example, as antagonists for cannabinoid receptors (Shim et al., 2002). This highlights their potential application in pharmacology and biochemistry for elucidating receptor-ligand interactions.
Propiedades
IUPAC Name |
N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)29-17-9-10-18-20(13-17)27(14-16-7-5-4-6-8-16)25-21(18)24-22(28)19-11-12-23-26(19)3/h4-13,15H,14H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEXZAGZZRGTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)C4=CC=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)
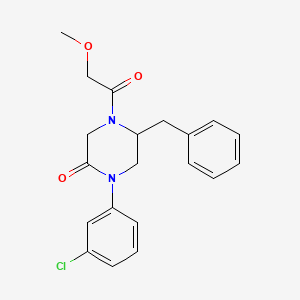

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
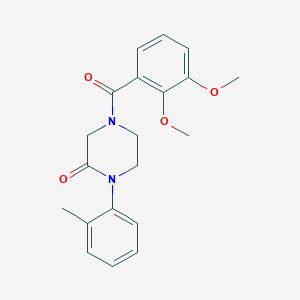
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
